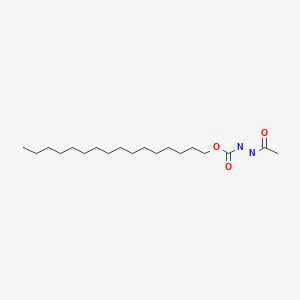
Hexadecyl (E)-acetyldiazene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecyl (E)-acetyldiazene-1-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a hexadecyl group attached to an acetyldiazene-1-carboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hexadecyl (E)-acetyldiazene-1-carboxylate typically involves the esterification of hexadecanol with acetyldiazene-1-carboxylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification methods to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Hexadecyl (E)-acetyldiazene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Hexadecyl (E)-acetyldiazene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s amphiphilic nature makes it useful in studying membrane interactions and as a surfactant in biochemical assays.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Hexadecyl (E)-acetyldiazene-1-carboxylate involves its interaction with biological membranes due to its amphiphilic nature. The hexadecyl group interacts with the hydrophobic core of lipid bilayers, while the acetyldiazene-1-carboxylate moiety can engage in hydrogen bonding and electrostatic interactions with polar head groups. This dual interaction can disrupt membrane integrity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Hexadecyl acetate: Similar in structure but lacks the acetyldiazene moiety.
Cetyl alcohol: Contains a hexadecyl group but is an alcohol rather than an ester.
Hexadecyltrimethylammonium bromide: A quaternary ammonium compound with a hexadecyl group.
Uniqueness: Hexadecyl (E)-acetyldiazene-1-carboxylate is unique due to the presence of both the hexadecyl group and the acetyldiazene-1-carboxylate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
89761-26-2 |
|---|---|
Formule moléculaire |
C19H36N2O3 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
hexadecyl N-acetyliminocarbamate |
InChI |
InChI=1S/C19H36N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-19(23)21-20-18(2)22/h3-17H2,1-2H3 |
Clé InChI |
ZGZLPJXCIZCOIV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)N=NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione](/img/structure/B14380747.png)



![N,N-Dibutyl-N-{[4-(trifluoromethyl)phenyl]methyl}butan-1-aminium chloride](/img/structure/B14380760.png)
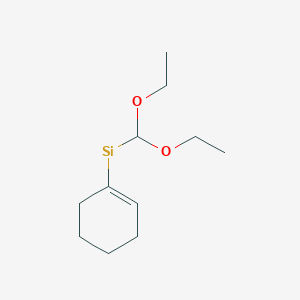
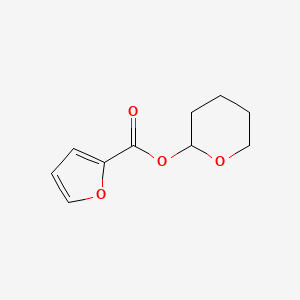
![N-([1,1'-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14380769.png)
![3,4-Dimethyl-2-pentylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14380772.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B14380785.png)
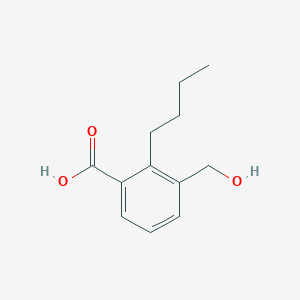

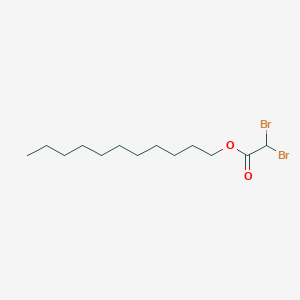
![2-[2-(2-Butanoyl-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14380811.png)
